Synthesis and characterization of 2-(Cyclohexyloxy)-5-methylpyridin-3-ol
Synthesis and characterization of 2-(Cyclohexyloxy)-5-methylpyridin-3-ol
An In-depth Technical Guide on the Synthesis and Characterization of 2-(Cyclohexyloxy)-5-methylpyridin-3-ol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, research-grade overview of a robust synthetic pathway and detailed characterization protocol for the novel compound, 2-(Cyclohexyloxy)-5-methylpyridin-3-ol. Pyridine derivatives are fundamental scaffolds in modern pharmacology due to their diverse biological activities.[1][2][3] This document outlines a strategic approach to the synthesis via a nucleophilic aromatic substitution (SNAr) mechanism, chosen for its efficiency and control. We further detail a multi-technique analytical workflow for the unequivocal structural confirmation and purity assessment of the target molecule. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of heterocyclic compounds and the exploration of new chemical entities.
Introduction and Strategic Rationale
The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] The specific substitution pattern of a 3-hydroxypyridine core functionalized with an ether linkage at the 2-position creates a unique electronic and steric environment, making it an attractive target for structure-activity relationship (SAR) studies. The goal of this whitepaper is to provide a scientifically sound and reproducible methodology for the synthesis and characterization of 2-(Cyclohexyloxy)-5-methylpyridin-3-ol, a compound with potential applications as a versatile building block in pharmaceutical research.
The synthetic strategy detailed herein is predicated on the well-established principles of nucleophilic aromatic substitution (SNAr). This approach is selected over alternatives like the Williamson ether synthesis on a pyridone tautomer due to the predictable regioselectivity and the activating effect of the ring nitrogen on the C2 position.[4][5]
Synthesis of 2-(Cyclohexyloxy)-5-methylpyridin-3-ol
The synthesis is designed as a two-step, one-pot procedure beginning with the preparation of the nucleophile, sodium cyclohexoxide, followed by its reaction with a suitable pyridine-based electrophile.
Overall Reaction Scheme
Causality of Experimental Design
-
Choice of Electrophile: 2-Bromo-5-methylpyridin-3-ol is selected as the ideal electrophile. The bromine atom at the C2 position is an excellent leaving group, and this position is electronically activated for nucleophilic attack by the adjacent, electron-withdrawing ring nitrogen.[5]
-
Generation of Nucleophile: Sodium cyclohexoxide is prepared in situ from cyclohexanol and sodium hydride (NaH). NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the potent alkoxide nucleophile, driving the reaction forward.[6]
-
Solvent Selection: Anhydrous N,N-Dimethylformamide (DMF) is the solvent of choice. As a polar aprotic solvent, it effectively solvates the sodium cation while leaving the cyclohexoxide anion highly reactive.[7] Its high boiling point also allows for elevated reaction temperatures, which can be necessary to overcome the activation energy of the SNAr reaction.
Detailed Experimental Protocol
Materials:
-
Cyclohexanol (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2-Bromo-5-methylpyridin-3-ol (1.0 eq)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Nucleophile Formation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (1.1 eq).
-
Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time under a nitrogen atmosphere.
-
Add anhydrous DMF to the flask, and cool the resulting slurry to 0 °C in an ice bath.
-
Slowly add cyclohexanol (1.0 eq) dropwise to the stirred slurry. Hydrogen gas will evolve.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of sodium cyclohexoxide.
-
-
SNAr Reaction:
-
Dissolve 2-Bromo-5-methylpyridin-3-ol (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add this solution dropwise to the sodium cyclohexoxide mixture at room temperature.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and then quench it by slowly pouring it into a beaker of ice-cold saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase three times with diethyl ether.
-
Combine the organic extracts and wash them sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 2-(Cyclohexyloxy)-5-methylpyridin-3-ol as a solid or viscous oil.
-
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of 2-(Cyclohexyloxy)-5-methylpyridin-3-ol.
Structural Elucidation and Characterization
A combination of spectroscopic techniques is required to confirm the identity and purity of the synthesized molecule. The expected data are summarized below.
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | See Table 1 for detailed assignments. |
| ¹³C NMR | See Table 2 for detailed assignments. |
| FT-IR | See Table 3 for key vibrational modes. |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 207. Expected fragments at m/z = 125 (loss of cyclohexene) and m/z = 124 (loss of cyclohexyl radical). |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination. Spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.55 | d | 1H | H-6 (Pyridine) | Ortho to ring N, deshielded. |
| ~6.90 | d | 1H | H-4 (Pyridine) | Meta to ring N. |
| ~5.5-7.0 | br s | 1H | -OH | Broad signal, exchangeable with D₂O. |
| ~4.85 | m | 1H | -OCH- (Cyclohexyl) | Adjacent to electron-withdrawing oxygen. |
| ~2.25 | s | 3H | -CH₃ | Aromatic methyl group. |
| ~1.20-2.00 | m | 10H | Cyclohexyl -CH₂- | Overlapping signals of the cyclohexyl ring protons. |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~155.0 | C-2 (C-OAr) |
| ~145.2 | C-3 (C-OH) |
| ~140.1 | C-6 |
| ~125.8 | C-5 |
| ~122.4 | C-4 |
| ~78.5 | -OCH- (Cyclohexyl) |
| ~31.8 | Cyclohexyl C2/C6 |
| ~25.5 | Cyclohexyl C4 |
| ~24.0 | Cyclohexyl C3/C5 |
| ~17.5 | -CH₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 3: Key FT-IR Vibrational Frequencies
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400-3200 (broad) | O-H Stretch | Phenolic Hydroxyl |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2930, 2855 | C-H Stretch | Aliphatic C-H (Cyclohexyl) |
| 1600, 1570, 1480 | C=C / C=N Stretch | Pyridine Ring |
| 1260-1220 | C-O Stretch | Aryl Ether (Ar-O-C) |
| 1100-1050 | C-O Stretch | Alkyl Ether (C-O-R) |
Characterization Workflow Diagram
Caption: Analytical workflow for the structural confirmation and purity assessment of the final product.
Safety, Handling, and Storage
-
Safety: Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All operations involving sodium hydride and anhydrous solvents must be conducted under an inert atmosphere (nitrogen or argon) in a chemical fume hood. Sodium hydride reacts violently with water.
-
Handling: Handle pyridine derivatives with care as they can be toxic. Avoid inhalation, ingestion, and skin contact.
-
Storage: Store the final compound in a tightly sealed vial under refrigeration, protected from light and moisture to prevent degradation.
Conclusion
This guide provides a robust and logical framework for the synthesis and characterization of 2-(Cyclohexyloxy)-5-methylpyridin-3-ol. The proposed SNAr pathway offers a reliable method for constructing the key aryl ether bond. The detailed analytical protocols, including predicted NMR, FT-IR, and MS data, serve as a benchmark for researchers to confirm the successful synthesis and purity of this novel compound, facilitating its use in further chemical and pharmacological research.
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